Diethyl 3-Thienylphosphonate
Description
Diethyl 3-Thienylphosphonate is an organophosphorus compound characterized by a thienyl (thiophene) group attached to a phosphorus center, which is further bonded to two ethoxy groups. This structure confers unique electronic and steric properties, making it valuable in applications such as organic synthesis, coordination chemistry, and material science (e.g., conductive polymers) .
Properties
Molecular Formula |
C8H13O3PS |
|---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
3-diethoxyphosphorylthiophene |
InChI |
InChI=1S/C8H13O3PS/c1-3-10-12(9,11-4-2)8-5-6-13-7-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
FHCMWZLNOLIICV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CSC=C1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-Thienylphosphonate can be achieved through several methods. One common approach involves the reaction of thiophene with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thienyl group facilitates nucleophilic substitutions. For example, bromothiophene derivatives react with diethyl phosphite under microwave irradiation (120–150°C) to form thienylphosphonates. These reactions achieve 55–95% yields depending on the halide’s position (2- vs. 3-bromothiophene) .
Mechanistic Insight :
-
2-Bromothiophene : Reacts with diphenylphosphine oxide to form thienyldiphenylphosphine oxide (82–95% yield) .
-
3-Bromothiophene : Requires higher temperatures (150°C) for comparable yields (85%) .
Cyclization with Enaminones
Diethyl 3-thienylphosphonate participates in cycloaddition reactions with enaminones under acidic conditions. For instance, reacting with 3-[(E)-3-(dimethylamino)-2-propenoyl]-4-hydroxy-1-methyl-2(1H)-quinolinone produces pyranoquinolinylphosphonate derivatives (50% yield) .
Key Steps :
-
Nucleophilic attack at the β-carbon of the enaminone.
-
Elimination of dimethylamine.
Radical-Mediated Reactions
Under UV irradiation or electrochemical conditions, this compound undergoes radical-mediated transformations. For example:
-
Electrochemical Coupling : Aryl iodides react with triethyl phosphite in hexafluoroisopropanol/DMF to form arylphosphonates (51–99% yield) .
-
Free-Radical Insertion : Strained hydrocarbons (e.g., [1.1.1]propellane) insert into the P–O bond under radical conditions .
Catalytic Rearrangements
Trimethylsilyl halides (TMSX) catalyze the rearrangement of phosphites to phosphonates. For this compound, this method avoids side reactions and improves yields (e.g., 55% for thienylphosphonate 3b) .
Example :
Biocatalytic Resolution
While not a direct reaction, Rhodotorula mucilaginosa enantioselectively resolves racemic thienylphosphonates. The (S)-enantiomer of 1-amino-1-(2-thienyl)methylphosphonic acid is isolated with 50% conversion via oxidative deamination .
Scientific Research Applications
Diethyl 3-Thienylphosphonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Diethyl 3-Thienylphosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphoryl group may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
The following analysis compares Diethyl 3-Thienylphosphonate with structurally related phosphorus esters, focusing on molecular properties, reactivity, and applications.
Structural and Molecular Properties
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | Not Provided | C₈H₁₁O₂PS | ~202.2 (calculated) | 3-Thienyl, Ethoxy |
| Diethyl methylphosphonite | 15715-41-0 | C₅H₁₃O₂P | 136.13 | Methyl, Ethoxy |
| Diethyl ethylphosphonite | 2651-85-6 | C₆H₁₅O₂P | 150.16 | Ethyl, Ethoxy |
| Diethyl phosphite | 762-04-9 | C₄H₁₁O₃P | 138.10 | Hydroxyl, Ethoxy |
Key Observations :
- Substituent Effects : The 3-thienyl group in this compound introduces aromaticity and electron-richness, enhancing conjugation in polymer backbones compared to aliphatic substituents (methyl, ethyl) in analogs .
- Molecular Weight : this compound’s higher molecular weight (due to the thienyl group) may influence solubility and thermal stability relative to lighter analogs like Diethyl methylphosphonite.
This compound
- Reactivity : The thienyl group participates in electrophilic substitution reactions, enabling functionalization for tailored materials. The phosphorus center can act as a ligand for transition metals, useful in catalysis .
- Applications : Likely used in synthesizing thiophene-based conductive polymers (e.g., PEDOT analogs) or metal-organic frameworks (MOFs).
Diethyl Methylphosphonite (CAS 15715-41-0)
- Reactivity : The methyl group offers steric hindrance, limiting coordination sites. Reacts with electrophiles at the phosphorus center.
- Applications : Intermediate in pesticide synthesis or asymmetric catalysis .
Diethyl Ethylphosphonite (CAS 2651-85-6)
- Reactivity : Similar to methyl analogs but with increased lipophilicity due to the ethyl group.
- Applications: Potential use in flame retardants or ligands for organometallic complexes .
Diethyl Phosphite (CAS 762-04-9)
- Reactivity : The hydroxyl group enables esterification and transesterification reactions. Acts as a reducing agent in some syntheses .
- Applications : Precursor for pharmaceuticals, agrochemicals, and plasticizers .
Regulatory and Commercial Aspects
Commercial Use : this compound’s niche applications (e.g., advanced materials) contrast with broader industrial use of Diethyl phosphite in bulk chemical synthesis .
Q & A
Q. What are the recommended methods for synthesizing Diethyl 3-Thienylphosphonate with high purity?
To synthesize this compound, a common approach involves nucleophilic substitution or condensation reactions using thienyl precursors and diethyl phosphite derivatives. Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., THF, DMF) to enhance reactivity and control reaction kinetics.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate ratios from 90:10 to 80:20) is critical to isolate the product from byproducts .
- Validation : Confirm purity via thin-layer chromatography (TLC) and spectroscopic techniques (e.g., P-NMR for phosphorus environment analysis, HRMS for molecular weight confirmation) .
Q. How can spectroscopic techniques be optimized to characterize this compound?
- P-NMR : This is essential for identifying the phosphorus center’s chemical environment. A singlet peak in the range of δ +20 to +30 ppm typically confirms the phosphonate structure .
- H and C-NMR : Analyze thienyl protons (δ ~6.5–7.5 ppm) and ester carbons (δ ~60–65 ppm for ethoxy groups) .
- Mass spectrometry : Use high-resolution mass spectrometry (HRMS) to distinguish the molecular ion peak (e.g., [M+H]) from fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during synthesis or solvent evaporation .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can mechanistic studies resolve inconsistencies in this compound’s reactivity across different catalytic systems?
- Kinetic analysis : Monitor reaction progress via in situ P-NMR to identify intermediates and rate-determining steps .
- Computational modeling : Use density functional theory (DFT) to compare energy barriers for competing pathways (e.g., nucleophilic vs. electrophilic attack on the thienyl ring) .
- Cross-validation : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate solvent or moisture effects .
Q. What strategies improve regioselectivity when using this compound in cross-coupling reactions?
- Ligand design : Introduce sterically hindered ligands (e.g., biphenylphosphines) to direct coupling to the 3-position of the thienyl group .
- Solvent effects : Non-polar solvents (e.g., toluene) may favor monofunctionalization over polymerization .
- Temperature control : Lower temperatures (0–25°C) can suppress side reactions (e.g., oxidation of the thienyl ring) .
Q. How do contradictory toxicity profiles of phosphonate derivatives inform risk assessment for this compound?
- In vitro assays : Conduct MTT assays on human cell lines (e.g., HEK293) to evaluate acute cytotoxicity, comparing results with structurally similar compounds (e.g., triphenyl phosphate ).
- Metabolic studies : Use LC-MS to identify degradation products in simulated physiological conditions (pH 7.4, 37°C) .
- Ecotoxicity : Assess environmental impact via algal growth inhibition tests (OECD 201), referencing regulatory frameworks like EFSA guidelines .
Methodological Notes
- Synthetic challenges : Contamination by phosphonic acid byproducts is common; repurification via recrystallization (e.g., ethyl acetate/hexane) may be necessary .
- Data interpretation : Discrepancies in P-NMR shifts may arise from solvent polarity or counterion effects; always report experimental conditions .
- Safety compliance : Adhere to OSHA standards (29 CFR 1910.1200) for hazard communication, even if the compound is not classified as hazardous .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
